molecular formula C20H30N4O3 B7171857 N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide

N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide

Cat. No.: B7171857
M. Wt: 374.5 g/mol
InChI Key: HELNQRMRHWLTAH-UHFFFAOYSA-N
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Description

N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide is a synthetic compound known for its distinct structural and functional characteristics. This compound has gained attention in various scientific fields due to its unique pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-21-19(25)15-23-11-8-17(9-12-23)22-20(26)24-10-5-13-27-18(14-24)16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELNQRMRHWLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)NC(=O)N2CCCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide typically involves multi-step organic synthesis:

  • Formation of the Piperidine Ring: : The first step involves creating the piperidine backbone through nucleophilic substitution or cyclization reactions.

  • Oxazepane Ring Construction: : The 1,4-oxazepane ring is synthesized through ring-closing reactions involving nucleophiles and electrophiles under controlled conditions.

  • Amide Bond Formation: : The final step involves the formation of the amide bond through coupling reactions, often utilizing reagents like carbodiimides.

Industrial Production Methods

On an industrial scale, the synthesis is scaled up with optimized reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide can undergo nucleophilic or electrophilic substitution reactions, depending on the reactants used.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate under acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Various nucleophiles or electrophiles in polar or non-polar solvents depending on the desired substitution.

Major Products Formed

The specific products depend on the type of reaction and conditions. For instance, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalytic systems for organic transformations.

  • Materials Science: : Incorporated into polymers to enhance mechanical properties.

Biology

  • Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes.

  • Cell Signaling: : Studied for its role in modulating cell signaling pathways.

Medicine

  • Drug Development: : Explored as a candidate for treating neurological and psychiatric disorders.

  • Pharmacokinetics: : Analyzed for its absorption, distribution, metabolism, and excretion properties.

Industry

  • Chemical Manufacturing: : Used in the synthesis of complex organic molecules.

  • Biotechnology: : Applied in biotechnological processes for enzyme modulation.

Mechanism of Action

Molecular Targets

N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide interacts with various molecular targets, including enzymes and receptors. Its mechanism often involves binding to the active sites or allosteric sites of these targets.

Pathways Involved

The compound modulates multiple signaling pathways, influencing biological processes such as neurotransmission, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide

  • N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-benzyl-1,4-oxazepane-4-carboxamide

Uniqueness

The presence of the methylamino group and the specific piperidine-oxazepane framework sets it apart from similar compounds. This structural uniqueness confers distinct pharmacological properties and potential therapeutic applications.

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